2,2'-Dichlorobenzophenone
Overview
Description
2,2'-Dichlorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two chlorine atoms on the benzene rings. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of dichlorobenzophenones can be achieved through various methods. For instance, 2,5-dichlorobenzophenone can be synthesized from 1,4-dichlorobenzene via a nitration reaction, followed by catalytic reduction and Bamberger rearrangement, yielding high product yields under optimal conditions . Another approach involves the Friedel-Crafts reaction, which, despite the deactivating effect of chlorine substituents, can be optimized to produce high yields of dichlorobenzophenones .
Molecular Structure Analysis
The molecular structure of dichlorobenzophenones has been studied using single-crystal X-ray diffraction. The crystal structures of 2-chlorobenzophenone and 2,5-dichlorobenzophenone have been determined, revealing significant torsion angles about the carbonyl functionality that differ from those observed in unsubstituted benzophenones . This structural information is crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Dichlorobenzophenones can participate in various chemical reactions. For example, 2,4-dichlorobenzophenone can react with cyclohexanone to form compounds with interesting intramolecular hydrogen bonding . Additionally, dichlorobenzophenones can be used in palladium-catalyzed reactions to achieve multiple arylation through successive C-C and C-H bond cleavages .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorobenzophenones are influenced by the presence of chlorine atoms. These substituents can affect the compound's melting point, solubility, and reactivity. The crystallographic analysis provides insights into the density and molecular geometry, which are important for predicting the behavior of these compounds in different environments .
Scientific Research Applications
Environmental Contaminant Monitoring
2,2'-Dichlorobenzophenone and its derivatives have been a subject of environmental studies, especially concerning their presence in aquatic systems. For instance, 2,2-bis(chlorophenyl)acetic acid (DDA), a degradation product of DDT, is found in significant concentrations in surface water and is linked to environmental contamination (Heberer & Dünnbier, 1999).
Analytical Method Development
Dichlorobenzophenone has been used in developing analytical methods for detecting organochlorine pesticides and polychlorinated biphenyls in human serum, demonstrating its utility in analytical chemistry (Burse et al., 1990).
Organic Chemistry and Polymer Research
In organic chemistry, the reaction of p,p'-dichlorobenzophenone with SmI2 (samarium diiodide) highlights its role in studying electron-transfer processes (Farran & Hoz, 2008). Additionally, it is used in the synthesisof polymers, as demonstrated in the nickel-catalyzed polymerization of isomeric dichlorobenzophenones. This process uses readily available monomers like 4,4'-dichlorobenzophenone, leading to the synthesis of highly crystalline poly(4,4'-benzophenone) and other derivatives (Phillips et al., 1994).
Crystallography
The study of crystal structures of chlorobenzophenones, including 2,5-dichlorobenzophenone, contributes to a deeper understanding of molecular configurations and interactions. Such research is essential for the development of new materials and pharmaceuticals (Pinkus et al., 2004).
Chemical Analysis and Biodegradation Studies
The chemical analysis of chlorobenzophenones has been integral in understanding the environmental impact and degradation pathways of these compounds. For instance, the study of the biodegradation of DDE (a related compound) by fungi identified dichlorobenzophenone as a metabolite, highlighting the transformation and persistence of these compounds in the environment (Bumpus et al., 1993).
Spectroscopic and Computational Chemistry
Spectroscopic studies, such as FT-IR, FT-Raman, and UV-Visible, of dichlorobenzophenones, including 3,4-dichlorobenzophenone, have been conducted to understand their molecular properties. These studies are essential for material science, providing insights into molecular interactions, electric dipole moments, and hyperpolarizability (Prasad et al., 2015).
Pharmaceutical Impurity Analysis
In pharmaceutical research, methods for detecting impurities like 2-amino-5-chlorobenzophenone in drugs such as chlordiazepoxide hydrochloride have been developed. This research is crucial for ensuring the quality and safety of pharmaceutical products (Szekelhidi et al., 1989).
properties
IUPAC Name |
bis(2-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRZHJTTDSOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074306 | |
Record name | 2,2'-Dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dichlorobenzophenone | |
CAS RN |
5293-97-0 | |
Record name | Methanone, bis(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dichlorobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2-chlorophenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHANONE, BIS(2-CHLOROPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y7F5U8ANT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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